molecular formula C19H20N4O4 B4959898 N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE

N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE

Cat. No.: B4959898
M. Wt: 368.4 g/mol
InChI Key: NISKHXNZWVRXOD-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and a pyridopyrimidine moiety, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-9-12(2)20-17-16(11)18(25)23(19(26)22(17)3)10-15(24)21-13-5-7-14(27-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISKHXNZWVRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrimidine derivatives with formic acid can lead to the formation of the desired pyridopyrimidine structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased cancer cell apoptosis.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared to other pyridopyrimidine derivatives, such as pyrido[2,3-d:6,5-d’]dipyrimidinone and pyrano[2,3-d]pyrimidine . These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and biological activities. The unique combination of the methoxyphenyl group and the pyridopyrimidine moiety in this compound contributes to its distinct profile and potential advantages in specific applications.

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